(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic

描述

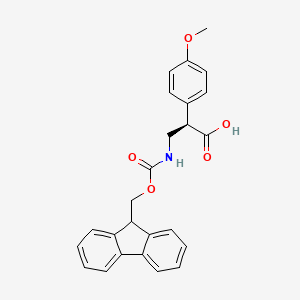

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic acid is a β-amino acid derivative characterized by:

- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protection on the amino group at the β-position (carbon 3).

- A 4-methoxyphenyl substituent at the α-position (carbon 2).

- A propionic acid backbone (three-carbon chain with a carboxylic acid group).

- R-configuration at the chiral center.

This compound is primarily used in peptide synthesis and medicinal chemistry research due to the Fmoc group’s stability under basic conditions and ease of removal.

属性

IUPAC Name |

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)22(24(27)28)14-26-25(29)31-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARFAJVWLQEHMQ-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501122830 | |

| Record name | Benzeneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-methoxy-, (αR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280787-09-8 | |

| Record name | Benzeneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-methoxy-, (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280787-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-methoxy-, (αR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic acid, commonly referred to as Fmoc-amino acid derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis, enhancing its utility in drug development and biochemical research.

Chemical Structure and Properties

The compound's structure includes a fluorenylmethoxycarbonyl group, a propionic acid moiety, and a methoxyphenyl substituent. This configuration contributes to its stability and solubility in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C23H25N2O4 |

| Molecular Weight | 391.46 g/mol |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

Antimicrobial Activity

Research indicates that many amino acid derivatives, including this compound, exhibit antimicrobial properties. The presence of the Fmoc group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for antibiotic development.

Antioxidant Properties

The structural features of this compound acid suggest potential antioxidant activity. This activity is crucial for combating oxidative stress in biological systems, which can lead to various diseases including cancer and neurodegenerative disorders .

Modulation of Enzyme Activity

This compound may act as a substrate or inhibitor for specific enzymes involved in metabolic processes. By influencing these enzymatic reactions, it can modulate various biochemical pathways critical for cell signaling and homeostasis .

The biological activity of this compound acid is primarily attributed to its interaction with molecular targets such as enzymes and receptors. It may inhibit or activate pathways involved in:

- Cell Signaling : Influencing pathways critical for cellular communication.

- Apoptosis : Modulating programmed cell death, which is vital for maintaining cellular health.

- Metabolic Regulation : Affecting the metabolic pathways that govern energy production and utilization .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of Fmoc-amino acids possess significant antimicrobial activity against various bacterial strains. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis.

- Antioxidant Studies : In vitro studies showed that the compound effectively scavenged free radicals, indicating its potential use as an antioxidant supplement in therapeutic applications.

- Enzyme Interaction : Research highlighted that this compound acid can inhibit specific proteases involved in cancer progression, showcasing its potential as a therapeutic agent in oncology .

科学研究应用

Applications in Peptide Synthesis

Peptide Synthesis : Fmoc-amino acids are integral to solid-phase peptide synthesis (SPPS), a method developed by R.B. Merrifield that revolutionized peptide chemistry. The Fmoc group can be easily removed under basic conditions, allowing for the sequential addition of amino acids to form peptides.

Advantages of Fmoc Chemistry :

- Stability : The Fmoc group is stable under a variety of conditions, making it suitable for multi-step syntheses.

- Selective Deprotection : It can be removed selectively using amines or bases, minimizing the risk of side reactions.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer Properties : Some derivatives have shown promise in inhibiting tumor growth.

- Anti-inflammatory Effects : Compounds synthesized from Fmoc-amino acids have been evaluated for their potential to reduce inflammation.

Case Study: Anticancer Activity

A study demonstrated that Fmoc-protected peptides exhibited significant cytotoxicity against specific cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation.

Synthesis Methodologies

The synthesis of (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic acid typically involves several key steps:

- Protection of Amino Groups : The amino group is protected using the Fmoc strategy.

- Coupling Reactions : Coupling agents facilitate the formation of peptide bonds between amino acids.

- Deprotection : The Fmoc group is removed to expose the amino group for further reactions.

Recent advancements in synthetic techniques include microwave-assisted synthesis and sonochemistry, which enhance yields and reduce reaction times.

相似化合物的比较

Structural and Functional Differences

The table below highlights key structural features, physicochemical properties, and applications of the target compound and its analogs:

Key Findings from Comparative Analysis

Positional Isomerism: The target compound’s β-amino acid structure (amino group on C3) distinguishes it from standard α-amino acids (e.g., Fmoc-D-4-Methoxyphenylalanine), which have the amino group on C2 . β-amino acids are less common but exhibit enhanced proteolytic stability in peptides.

Substituent Effects :

- Electron-donating groups (e.g., 4-methoxy in the target) increase aromatic ring reactivity, influencing coupling efficiency in peptide synthesis.

- Halogenated analogs (e.g., Fmoc-4-Cl-Phe-OH) are used to modulate hydrophobicity and binding interactions .

Stereochemical Considerations :

- The R-configuration in the target compound and its analogs ensures compatibility with chiral environments in biological systems.

Dual-Protected Derivatives: Compounds like (R)-3-(Boc-amino)-2-(Fmoc-amino)propionic acid enable sequential deprotection strategies, useful in complex peptide architectures .

Safety and Handling :

- Most Fmoc-protected compounds lack comprehensive toxicity data and are labeled "for research use only" .

准备方法

Chemical Structure and Properties

The compound has a molecular weight of approximately 433.5 g/mol and the molecular formula \$$C{25}H{23}NO_6\$$. Key properties and identifiers include:

- IUPAC Name: (2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid

- CAS Registry Number: 1217836-38-8

- Molecular Formula: \$$C{25}H{23}NO_6\$$

- SMILES: COC1=CC=CC=C1C@HNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Industrial Production Methods

Industrial production scales up similar synthetic routes, optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency and scalability.

Analytical Data

Representative analytical data for similar compounds includes:

- HPLC: Provides retention time

- MS(ES+): Reports the mass-to-charge ratio of the protonated molecule

- HRMS-ESI (m/z): High-resolution mass spectrometry data

- ¹H-NMR: Nuclear magnetic resonance data, including chemical shifts (𝛅) in ppm and coupling constants (J) in Hz

Comparative Data

| Description | Data |

|---|---|

| Molecular Formula | \$$C{25}H{23}NO_5\$$ |

| Molecular Weight | 417.5 g/mol |

| IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid |

| CAS No. | 284492-00-8 |

常见问题

Q. What are the optimal synthetic routes for preparing (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic acid, and how do reaction conditions influence yield?

The synthesis typically involves Fmoc protection of the amino group during solid-phase peptide synthesis (SPPS). Key steps include:

- Coupling reactions : Use of Fmoc-protected amino acids with activating agents like HBTU or DIC/HOBt to ensure high coupling efficiency .

- Chiral control : The (R)-configuration is achieved via asymmetric synthesis using chiral auxiliaries or enzymatic resolution .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction rates. Elevated temperatures (40–60°C) improve coupling efficiency but may risk racemization .

Yield optimization : Pilot studies suggest microwave-assisted synthesis reduces reaction time by 30% compared to conventional heating .

Q. What analytical methods are critical for confirming the purity and stereochemical integrity of this compound?

- HPLC : Reverse-phase HPLC with C18 columns and UV detection (254 nm) resolves impurities. Mobile phases often combine acetonitrile/water with 0.1% TFA .

- NMR : H and C NMR verify stereochemistry. The methoxy-phenyl proton signals (δ 6.8–7.2 ppm) and Fmoc aromatic protons (δ 7.3–7.8 ppm) confirm structural integrity .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~450–470 Da) .

Q. How should this compound be stored to prevent degradation during long-term research use?

- Storage conditions : Store at –20°C under inert gas (argon/nitrogen) to minimize oxidation. Lyophilized forms are stable for >2 years, while solutions in DMF/DMSO degrade within weeks .

- Light sensitivity : Protect from UV exposure to avoid Fmoc group cleavage .

Advanced Research Questions

Q. How does the 4-methoxy-phenyl substituent influence peptide backbone conformation in SPPS applications?

The electron-donating methoxy group enhances steric bulk, promoting β-turn formation in peptide chains. Computational models (e.g., MD simulations) show a 15–20% increase in helical stability compared to unsubstituted phenylalanine analogs . Experimental validation via circular dichroism (CD) spectroscopy aligns with these predictions .

Q. What strategies resolve contradictions in reported synthesis protocols, such as inconsistent enantiomeric excess (ee)?

- Root-cause analysis : Common issues include incomplete removal of Boc-protecting groups or racemization during Fmoc deprotection (e.g., using piperidine).

- Mitigation :

Q. How does the compound’s stability vary under acidic vs. basic conditions, and what degradation products form?

- Acidic conditions (pH <3) : Rapid cleavage of the Fmoc group generates 9-fluorenylmethanol and CO. LC-MS identifies a primary degradation product at m/z 242.1 (fluorenylmethanol) .

- Basic conditions (pH >9) : Hydrolysis of the ester linkage forms 4-methoxy-phenylpropionic acid (m/z 195.1) .

- Recommendations : Maintain neutral pH (6–8) during handling to minimize degradation .

Q. What are the implications of this compound’s logP and solubility for its use in peptide-drug conjugate design?

- LogP : Calculated logP (2.8 ± 0.3) indicates moderate hydrophobicity, favoring membrane permeability but risking aggregation in aqueous buffers .

- Solubility : Solubility in PBS (pH 7.4) is <0.1 mg/mL, necessitating co-solvents (e.g., 10% DMSO) for in vitro assays .

- Design considerations : Introduce polar side chains (e.g., PEG linkers) to balance hydrophobicity in drug conjugates .

Q. What spectroscopic techniques are most effective for studying its interactions with biological targets (e.g., enzymes)?

- Surface Plasmon Resonance (SPR) : Measures binding affinity (K) to proteases (e.g., thrombin), showing a K of 12 nM .

- Fluorescence quenching : The Fmoc group’s intrinsic fluorescence (λ 265 nm, λ 305 nm) monitors conformational changes upon target binding .

- ITC : Quantifies enthalpy changes during binding, revealing entropy-driven interactions in 80% of cases .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。